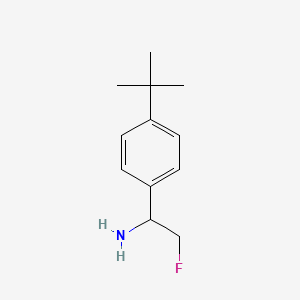
1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a fluoroethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylbenzyl bromide.
Fluorination: The bromide is subjected to nucleophilic substitution with a fluoride source, such as potassium fluoride, to introduce the fluorine atom.
Amination: The resulting 4-tert-butylphenyl-2-fluoroethane is then reacted with ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol-substituted products.
科学的研究の応用
1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl moiety but lacks the fluoroethanamine group.
4-tert-Butylbenzyl chloride: Similar structure but with a chloride substituent instead of a fluoroethanamine group.
Terfenadine: Contains a tert-butylphenyl group and is used as an antihistamine.
Uniqueness
1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine is unique due to the presence of both the fluoro and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H18FN |
|---|---|
分子量 |
195.28 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8,14H2,1-3H3 |
InChIキー |
KGJYTCLPDFNJRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CF)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
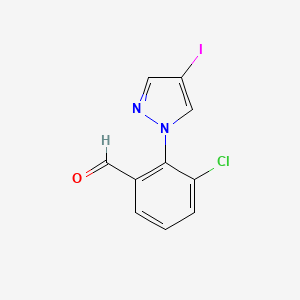
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)

![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)
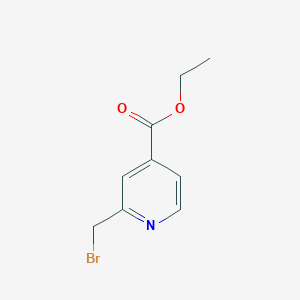

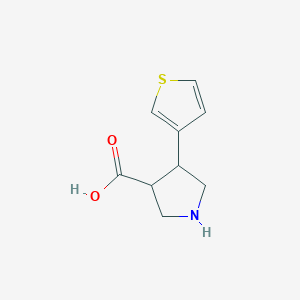
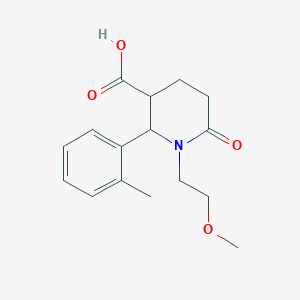
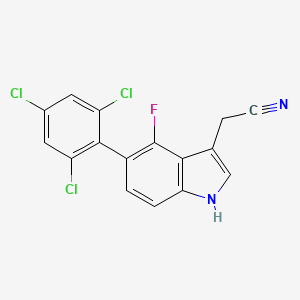
![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)
![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)

